3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a chemical compound belonging to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields of science and industry. The compound is characterized by the presence of a bromine atom, a propoxy group, and a thiolane ring with a 1,1-dione functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable thiolane precursor. One common method is the bromination of 4-propoxy-1lambda6-thiolane-1,1-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiolane derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione
- 3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione
- (3S)-3-bromo-1lambda6-thiolane-1,1-dione
Uniqueness
3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the propoxy group enhances its reactivity or biological activity .
Properties
Molecular Formula |
C7H13BrO3S |
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Molecular Weight |
257.15 g/mol |
IUPAC Name |
3-bromo-4-propoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13BrO3S/c1-2-3-11-7-5-12(9,10)4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
XYAQXDNHGBHHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CS(=O)(=O)CC1Br |
Origin of Product |
United States |
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